molecular formula C16H15BrO3 B6334516 2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane CAS No. 868598-97-4

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane

Cat. No.: B6334516
CAS No.: 868598-97-4
M. Wt: 335.19 g/mol
InChI Key: HOUVWMNIQUXXQH-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane typically involves the bromination of a benzyloxy-substituted phenyl compound followed by the formation of the dioxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) to facilitate the bromination reaction . The dioxolane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents would be optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like zinc or tin in dilute mineral acid.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogen-substituted phenyl compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.

    2-(4-(Benzyloxy)phenyl)-1,3-dioxolane: Lacks the bromine atom but has a similar dioxolane ring structure.

Uniqueness

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and a dioxolane ring, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c17-14-10-13(16-18-8-9-19-16)6-7-15(14)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVWMNIQUXXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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